BenchChemオンラインストアへようこそ!

3-(4-Piperidyl)-1-indanol fumarate

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

3-(4-Piperidyl)-1-indanol fumarate (CAS 20902-75-4) is a piperidinyl-indanol fumarate salt structurally distinct from indole-based analogs. Differentiators: a benzylic hydroxyl that enhances 5-HT₁A selectivity; two orthogonal diversification vectors via the free piperidine NH and indanol OH; high tPSA (106.86 Ų) enabling tunable CNS penetration; and defined fumarate stoichiometry supporting preformulation and polymorph screening. Deploy as a 5-HT₁A/5-HT₁B/5-HT₇ targeted library scaffold or a chromatographic method development standard. Purity: ≥97% (HPLC). For R&D use only.

Molecular Formula C18H23NO5
Molecular Weight 333.4 g/mol
CAS No. 20902-75-4
Cat. No. B14720626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Piperidyl)-1-indanol fumarate
CAS20902-75-4
Molecular FormulaC18H23NO5
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1CNCCC1C2CC(C3=CC=CC=C23)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C14H19NO.C4H4O4/c16-14-9-13(10-5-7-15-8-6-10)11-3-1-2-4-12(11)14;5-3(6)1-2-4(7)8/h1-4,10,13-16H,5-9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyMPFKTQKRAGQATD-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Piperidyl)-1-indanol Fumarate (CAS 20902-75-4): Structural Classification and Procurement Context


3-(4-Piperidyl)-1-indanol fumarate (CAS 20902-75-4) is a piperidinyl-indanol derivative supplied as a fumarate (1:1) salt with molecular formula C₁₈H₂₃NO₅ and molecular weight 333.38 g/mol . The free base (C₁₄H₁₉NO, MW 217.31) features a saturated 2,3-dihydro-1H-inden-1-ol (indanol) scaffold with a piperidin-4-yl substituent at the 3-position. This compound belongs to a broader class of piperidyl-indanol and indene derivatives claimed in patent families by Servier/Adir for treating central nervous system disorders and pain [1]. Its structural architecture—a benzylic hydroxyl on a saturated indan ring directly attached to an unsubstituted piperidine—differentiates it from the more widely studied indole-based analogs such as indalpine (LM-5008) and 3-(4-piperidyl)indole. Publicly available quantitative pharmacological data specific to CAS 20902-75-4 remain limited; the following evidence guide therefore emphasizes structurally anchored differentiation supported by physicochemical data, patent context, and class-level pharmacological inference from closely related 1-indanol derivatives.

Why 3-(4-Piperidyl)-1-indanol Fumarate Cannot Be Interchanged with Indole-Based Piperidine Analogs


The saturated indan-1-ol core of 3-(4-piperidyl)-1-indanol fumarate confers a fundamentally different hydrogen-bonding capacity, topological polar surface area (tPSA = 106.86 Ų), and lipophilicity profile (LogP = 2.25) compared to aromatic indole analogs such as indalpine (tPSA = 27.82 Ų, LogP = 2.77–3.43) and 3-(4-piperidyl)indole (tPSA = 27.82 Ų, LogP = 2.96) [1]. The benzylic hydroxyl group, which is absent in all indole-based comparators, has been demonstrated in a closely related series of 2-(arylcycloalkylamine) 1-indanols to enhance serotonin 5-HT₁A receptor selectivity and improve metabolic stability relative to non-hydroxylated congeners [2]. Furthermore, the fumarate salt form introduces distinct solid-state properties—crystalline stability, hygroscopicity, and aqueous solubility—that differ from the free base forms in which indalpine and 3-(4-piperidyl)indole are typically supplied. These structural and physicochemical divergences mean that pharmacological activity, formulation behavior, and analytical handling cannot be extrapolated from indole-based analogs; each compound must be evaluated on its own data.

Quantitative Differentiation Evidence for 3-(4-Piperidyl)-1-indanol Fumarate Versus Key Analogs


Topological Polar Surface Area (tPSA) and Hydrogen-Bonding Capacity: Indanol vs. Indole Scaffold Comparison

The tPSA of 3-(4-piperidyl)-1-indanol fumarate (free base) is 106.86 Ų, which is approximately 3.8-fold higher than that of indalpine (27.82 Ų) and 3-(4-piperidyl)indole (27.82 Ų) . This difference arises from the benzylic hydroxyl oxygen and the saturated indan ring, which collectively contribute one additional hydrogen-bond donor and one additional hydrogen-bond acceptor compared to the indole scaffold. In CNS drug discovery, tPSA values below 60–70 Ų are generally associated with favorable passive blood-brain barrier penetration, while values above 90 Ų may restrict passive diffusion [1]. The elevated tPSA of the target compound thus predicts distinct CNS penetration kinetics relative to low-tPSA indole analogs.

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Lipophilicity (LogP) Differentiation and Predicted ADME Divergence from Indalpine

3-(4-Piperidyl)-1-indanol exhibits a calculated LogP of 2.25, compared to indalpine's LogP range of 2.77–3.43 . This represents a ΔLogP of approximately −0.5 to −1.2 log units (roughly 3- to 16-fold lower octanol-water partition coefficient). The lower lipophilicity is consistent with the presence of the hydroxyl group on the saturated indan scaffold, which introduces polarity absent in the fully aromatic indole ring system of indalpine. LogP is a key determinant of nonspecific protein binding, volume of distribution, and metabolic clearance; a difference of ≥0.5 log units is generally considered pharmacokinetically meaningful [1].

ADME Prediction Physicochemical Characterization Drug Likeness

Fumarate Salt Form: Solid-State Stability and Solubility Advantage over Free Base Forms

3-(4-Piperidyl)-1-indanol is supplied as the fumarate (1:1) salt (MW 333.38), whereas key analogs indalpine (MW 228.33) and 3-(4-piperidyl)indole (MW 200.29) are typically available as free bases . Fumarate salt formation with basic piperidine-containing compounds has been shown to improve crystalline stability, reduce hygroscopicity, and enhance aqueous solubility compared to the corresponding free base or hydrochloride forms [1]. In a published preformulation study, a crystalline fumarate salt demonstrated improved chemical stability under accelerated storage conditions relative to the amorphous neutral form of the same compound, which showed degradation [2]. The fumarate counterion also provides two carboxylate groups that can participate in additional intermolecular hydrogen bonding, potentially influencing dissolution rate and solid-state packing.

Salt Selection Preformulation Solid-State Chemistry

Patent Family Positioning: CNS Disorder and Pain Indications Claimed for Piperidyl-Indanol Derivatives

3-(4-Piperidyl)-1-indanol falls within the generic structural scope of patent FR-2769312-B1 (Servier/Adir, filed 1997), which claims piperazinyl and piperidyl indanol derivatives of formula (I) for treating central nervous system disorders and pain [1]. The patent explicitly encompasses compounds where X-Y = C(OH)-CH₂, which corresponds to the indanol scaffold with a hydroxyl at the benzylic position. Separately, the Servier/Adir patent family (US 6,153,625 and related filings) claims indan-1-ol compounds with selective affinity for 5-HT₁B receptors, demonstrating that the indanol scaffold has been systematically explored for serotonergic target engagement [2]. In contrast, indalpine (an indole-based SSRI briefly marketed in France, 1983–1985) belongs to a distinct patent lineage (Pharmuka, 1977) [3] and was withdrawn due to hematological adverse effects, limiting its utility as a reference tool compound.

Intellectual Property CNS Pharmacology Drug Discovery

Unsubstituted Piperidine NH as a Synthetic Handle: Diversification Potential vs. N-Alkylated Analogs

The target compound bears a free (unsubstituted) secondary amine on the piperidine ring, enabling direct N-functionalization (alkylation, acylation, reductive amination, sulfonylation) without requiring a deprotection step. In contrast, closely related compounds such as 3-(1-methyl-4-piperidyl)-1-indanol fumarate (2:1) and 1-(1-butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol [1] carry N-alkyl substituents that preclude further diversification at this position. This free NH functionality makes CAS 20902-75-4 a more versatile starting material for parallel synthesis and structure-activity relationship (SAR) exploration compared to pre-alkylated analogs. The fumarate salt form additionally provides a stable, readily weighable solid that can be used directly in solution-phase parallel chemistry after free-basing.

Synthetic Chemistry Medicinal Chemistry Library Design

Class-Level Pharmacological Inference: 1-Indanol Hydroxyl Enhances 5-HT₁A Selectivity vs. Non-Hydroxylated Congeners

In a systematic SAR study by Peglion et al. (Servier, 2001) on a series of cis- and trans-2-(arylcycloalkylamine) 1-indanols, the presence of the hydroxyl group in the benzylic position was identified as a key structural determinant enhancing selectivity for 5-HT₁A receptors over α₁-adrenoceptors [1]. Trans isomers of these 1-indanols showed the highest affinity for human recombinant h5-HT₁A receptors, with several compounds achieving pKi ≥ 9.1 (Ki ≤ 0.8 nM). The parent compound S 15535 displayed a Ki of 0.7 nM at h5-HT₁A with >250-fold selectivity over hD₂, hD₃, and hα₂A-adrenergic receptors [2]. While these data are from 2-amino-substituted 1-indanols rather than the 3-piperidyl-substituted scaffold of CAS 20902-75-4, the conserved benzylic hydroxyl pharmacophore suggests that the hydroxyl group in the target compound may similarly contribute to receptor selectivity relative to hydroxyl-free indole analogs such as indalpine and 3-(4-piperidyl)indole.

Serotonin Receptor Pharmacology 5-HT₁A Selectivity Structure-Activity Relationship

Recommended Application Scenarios for 3-(4-Piperidyl)-1-indanol Fumarate Based on Differentiated Evidence


Medicinal Chemistry SAR Exploration of CNS-Penetrant Serotonergic Ligands

3-(4-Piperidyl)-1-indanol fumarate is best deployed as a core scaffold for synthesizing focused compound libraries targeting serotonin receptors (5-HT₁A, 5-HT₁B, 5-HT₇), where the benzylic hydroxyl—demonstrated by Peglion et al. (2001) to enhance 5-HT₁A selectivity in 1-indanol series [1]—and the free piperidine NH provide two orthogonal diversification vectors. The significantly higher tPSA (106.86 Ų vs. ~28 Ų for indole analogs) may be exploited to modulate CNS penetration in a tunable manner through N-substituent selection . Researchers procuring indalpine or 3-(4-piperidyl)indole as SERT reference compounds should not assume pharmacological equivalence.

Preformulation and Solid-State Development Leveraging Fumarate Salt Advantages

The fumarate salt form offers a well-defined crystalline stoichiometry suitable for preformulation screening, polymorph assessment, and solubility determination in biorelevant media. Published evidence indicates that fumarate salts of basic piperidine compounds can exhibit superior chemical stability and reduced hygroscopicity compared to hydrochloride salts or amorphous free bases [2]. The compound's moderate LogP (2.25) and higher PSA relative to indole analogs predict distinct dissolution and permeability behavior, making it a useful probe for studying salt-form effects on the biopharmaceutical properties of piperidine-containing CNS candidates.

Patent-Leveraged CNS Pain and Depression Drug Discovery Programs

The compound's structural positioning within the Adir/Servier indanol patent families (FR-2769312-B1, US 6,153,625) provides a starting point for CNS programs targeting 5-HT₁B receptor modulation for depression, anxiety, and impulsive disorders [3]. The freedom to operate around the N-unsubstituted piperidine distinguishes this compound from N-methyl and N-butyl analogs that populate adjacent chemical space, offering a clear IP differentiation vector for lead optimization programs.

Analytical Method Development and Reference Standard Qualification for Indanol-Piperidine Compounds

With a defined fumarate stoichiometry, commercial purity specification of 97% (HPLC), and available physicochemical data (boiling point 375.6°C, flash point 143.8°C, vapor pressure 2.61×10⁻⁶ mmHg at 25°C) , this compound can serve as a system suitability standard for HPLC, GC, and dissolution methods targeting the broader class of piperidinyl-indanol derivatives. Its physicochemical profile differs sufficiently from indole analogs to challenge chromatographic selectivity, making it valuable for method robustness testing.

Quote Request

Request a Quote for 3-(4-Piperidyl)-1-indanol fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.